

Standardized L-theanine Dosage Protocols for Human Clinical Trials: Application Notes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Laetanine*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of standardized L-theanine dosages and protocols derived from human clinical trials. The information is intended to guide the design of future studies investigating the effects of L-theanine on stress, anxiety, cognitive function, and sleep.

Quantitative Data Summary

The following tables summarize the dosages of L-theanine used in human clinical trials for various outcomes.

Table 1: L-theanine Dosage for Anxiety and Stress Reduction

Dosage Range	Study Population	Duration	Key Findings	Citations
50-200 mg/day	Individuals with mild anxiety or everyday stress	Acute/Short-term	Effective for gentle relaxation and improved focus without sedation.[1]	[1]
200-400 mg/day	Individuals with moderate anxiety; Healthy adults under acute stress	Up to 8 weeks	Significant reduction in anxiety symptoms and improved sleep quality.[1][2][3][4] Associated with reductions in stress and anxiety-like symptoms under acute stress conditions.[2][5]	
400-600 mg/day	Individuals with severe or persistent anxiety	Under professional supervision	May be effective but requires medical oversight.[1]	[1]
200 mg (single dose)	Healthy adults	Acute	Reduced resting heart rate and salivary cortisol following stressful tasks.[1] [6]	
400 mg (single dose)	Healthy adults	Acute	Elicited significantly higher post-pre drug change of intracortical	

facilitation (ICF) and long-interval intracortical inhibition (LICI).
[\[3\]](#)

Table 2: L-theanine Dosage for Cognitive Function Enhancement

Dosage Range	Study Population	Duration	Key Findings	Citations
100 mg/day	Healthy adults	4 separate days	Improved attention. [7]	[7]
100.6 mg/day	Middle-aged and older adults (50-69 years)	12 weeks	A single dose reduced reaction time in attention tasks and improved working memory. [8]	[8]
100 mg (with 50 mg caffeine)	Healthy adults	Acute	Improved target detection and discrimination. [5]	[5]
200 mg/day	Healthy adults	Acute/Single administration	Improved attention. [5] [7]	
100-400 mg (single dose)	Healthy young adults	Acute	Improved reaction times in simple visuomotor tasks. [9]	[9]

Table 3: L-theanine Dosage for Sleep Quality Improvement

Dosage Range	Study Population	Duration	Key Findings	Citations
200 mg/day	Healthy adults with non-clinical symptoms	4 weeks	Administered before sleep.[7]	[7]
200 mg	General recommendation	Before bedtime	Supports improved sleep quality.	
250 mg/day & 400 mg/day	Animals and humans	Not specified	Greatly improved sleep.[10]	[10]
400 mg/day (2x 200 mg)	Boys (8-12 years) with ADHD	6 weeks	Longer, more restful sleep.[5] [10]	
400 mg/day	Individuals with schizophrenia	Not specified	Improved sleep quality.[10]	[10]

Experimental Protocols

Protocol for Acute Stress Reduction Study

This protocol is a representative example based on methodologies from several cited clinical trials.[2][6]

Objective: To evaluate the efficacy of a single dose of L-theanine in reducing physiological and psychological responses to an acute stressor.

Study Design: Randomized, triple-blind, placebo-controlled, crossover study.

Participants: Healthy adults with moderate stress levels, assessed by a validated scale such as the Perceived Stress Scale (PSS).

Materials:

- L-theanine capsules (200 mg)

- Matching placebo capsules
- Mental arithmetic test (MAT) for stress induction
- Electroencephalogram (EEG) equipment
- Salivary cortisol collection kits
- Blood pressure monitor and heart rate monitor
- Self-reported stress and anxiety scales (e.g., Visual Analog Scale for Anxiety)

Procedure:

- Screening: Participants are screened for eligibility based on inclusion and exclusion criteria.
- Baseline Measures: At the first visit, baseline measurements are taken, including EEG, salivary cortisol, blood pressure, heart rate, and self-reported stress levels.
- Stress Induction (Pre-dose): Participants perform the MAT to induce acute stress.
- Intervention: Participants are randomly assigned to receive a single dose of either 200 mg L-theanine or a placebo.
- Post-dose Measures: Measurements (EEG, salivary cortisol, blood pressure, heart rate, self-reported stress) are repeated at specific intervals post-administration (e.g., 1 and 3 hours).
- Washout Period: A washout period of at least 7 days is implemented.
- Crossover: At the second visit, participants who received the placebo in the first period receive L-theanine, and vice versa. The same procedure of baseline measures, stress induction, intervention, and post-dose measures is followed.

Outcome Measures:

- Primary: Change in frontal region alpha power on EEG.

- Secondary: Changes in salivary cortisol levels, heart rate, blood pressure, and self-reported stress and anxiety scores.

Protocol for Chronic Administration for Cognitive Function

This protocol is a synthesized example based on methodologies from cited clinical trials.[\[7\]](#)[\[8\]](#)

Objective: To assess the effects of daily L-theanine supplementation on cognitive functions in middle-aged and older adults.

Study Design: Double-blind, randomized, placebo-controlled trial.

Participants: Healthy men and women aged 50-69 years without major psychiatric illness.

Materials:

- L-theanine capsules (100.6 mg)
- Matching placebo capsules
- Cognitive assessment battery (e.g., Cognitrax) to measure attention, working memory, and executive function.

Procedure:

- Screening: Participants undergo screening, including a cognitive screen like the Mini-Mental State Examination (MMSE).
- Baseline Assessment: Pre-intervention cognitive functions are assessed using the selected test battery.
- Randomization and Intervention: Participants are randomly assigned to receive either L-theanine (100.6 mg/day) or a placebo for 12 weeks. Participants are instructed to take one capsule daily after breakfast.
- Follow-up Assessments: Cognitive assessments are repeated after a single dose and at the end of the 12-week intervention period.

- Compliance Monitoring: Adherence to the supplementation regimen is monitored throughout the study.

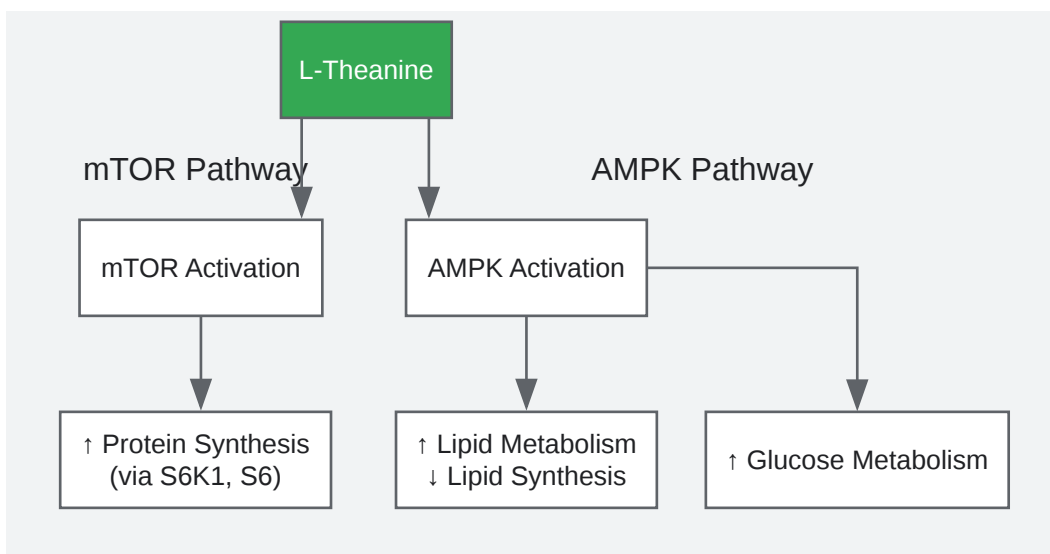
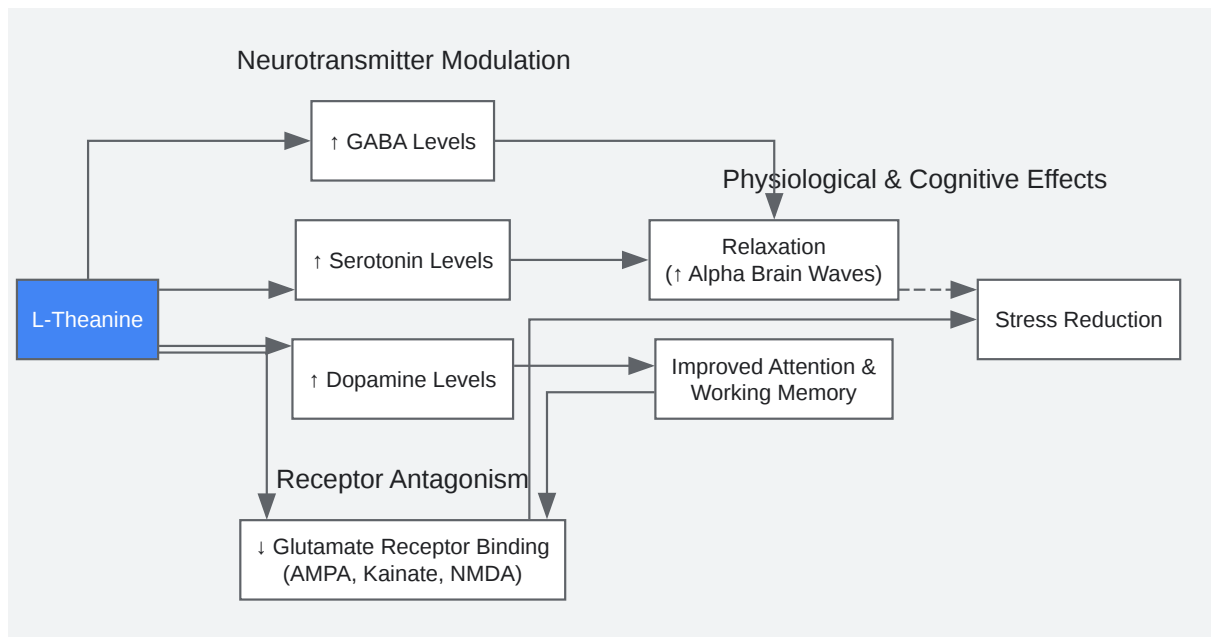
Outcome Measures:

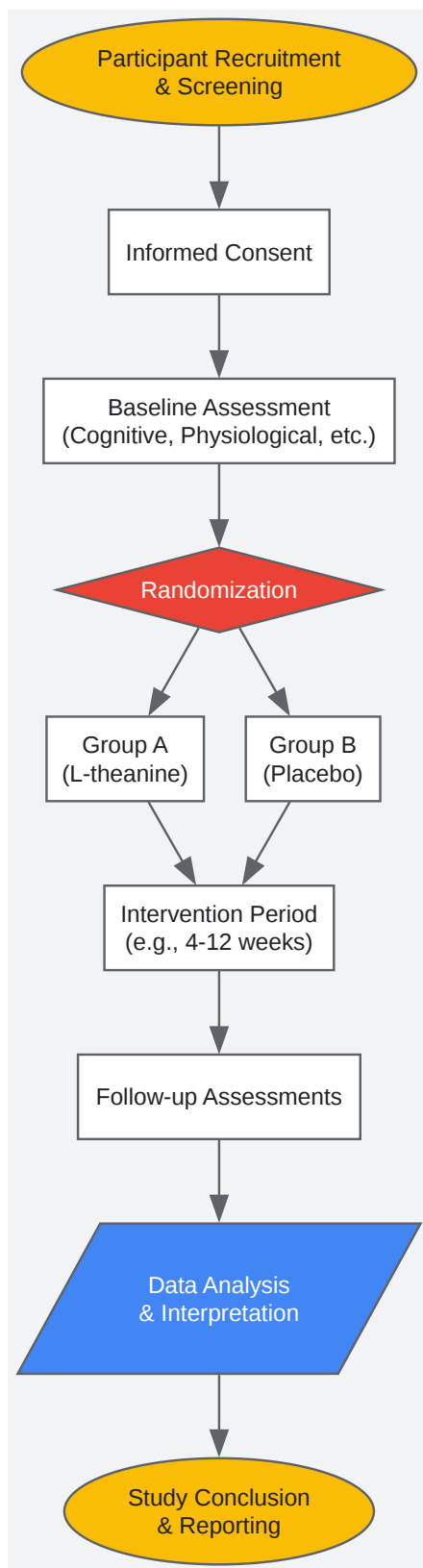
- Primary: Changes in scores on attention tasks (e.g., Stroop test).
- Secondary: Changes in scores on working memory and executive function tasks.

Signaling Pathways and Experimental Workflow Diagrams

L-theanine's Proposed Mechanism of Action

L-theanine is thought to exert its effects through the modulation of several neurotransmitter systems and signaling pathways in the brain.^{[11][12]} It readily crosses the blood-brain barrier.^{[3][13]} Its primary mechanisms include increasing levels of the inhibitory neurotransmitter GABA, as well as serotonin and dopamine.^{[11][12]} Furthermore, L-theanine acts as an antagonist at glutamate receptors, reducing excitatory neurotransmission.^[12]





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- To cite this document: BenchChem. [Standardized L-theanine Dosage Protocols for Human Clinical Trials: Application Notes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8087138#standardized-dosage-of-l-theanine-for-human-clinical-trials]

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